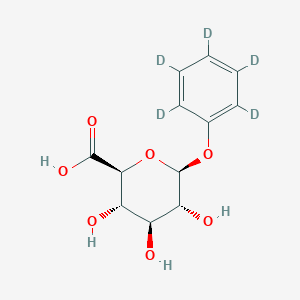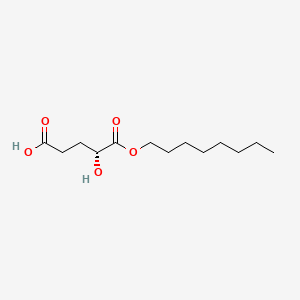
3-Deoxygalactosone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-デオキシガラクトソンは、ガラクトースの分解から生じる1,2-ジカルボニル化合物です。食品中のメイラード反応やカラメル化反応の際に生成されます。 この化合物は、牛乳、アップルジュース、ビールなどの様々な食品、ならびに熱殺菌された透析液中に見られることが確認されています 。 構造は、もう一つのよく知られたグルコース分解産物である3-デオキシグルコソンに似ています .
準備方法
合成経路と反応条件
3-デオキシガラクトソンは、ガラクトースの分解によって合成することができます。 メイラード反応の際に、ガラクトースは一連の化学的変換を受け、3-デオキシガラクトソンが生成されます 。反応条件は、一般的に、アミノ酸またはタンパク質の存在下でガラクトースを加熱することであり、メイラード反応を促進します。
工業生産方法
工業的な環境では、3-デオキシガラクトソンは、腹膜透析液で使用されるものなど、グルコース溶液の熱殺菌中に副産物として生成されることがよくあります 。 熱殺菌処理によりグルコースが分解し、3-デオキシガラクトソンを含む様々なグルコース分解産物が生成されます .
化学反応の分析
反応の種類
3-デオキシガラクトソンは、酸化反応、還元反応、置換反応など、いくつかの種類の化学反応を受けます。 これらの反応は、化合物中の反応性カルボニル基の存在によって影響を受けます .
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、3-デオキシガラクトソンを酸化して様々な酸化生成物を生成することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤は、3-デオキシガラクトソンを対応するアルコールに還元することができます。
置換: 求核試薬は、3-デオキシガラクトソンのカルボニル基と反応して、置換反応を引き起こすことができます。
生成される主な生成物
酸化: 3-デオキシガラクトソンの酸化は、カルボン酸やその他の酸化誘導体の生成につながる可能性があります。
還元: 還元は、一般的にアルコールの生成をもたらします。
4. 科学研究への応用
3-デオキシガラクトソンは、いくつかの科学研究への応用があります。
化学: メイラード反応と、最終糖化産物(AGEs)の生成を研究するためのモデル化合物として使用されています。
生物学: 3-デオキシガラクトソンに関する研究は、炭水化物の分解に関与する生化学的経路を理解するのに役立ちます。
医学: この化合物は、糖尿病やアテローム性動脈硬化症などの様々な疾患に関与するAGEsの生成における役割について研究されています.
産業: 食品業界では、3-デオキシガラクトソンは、食品加工中の生成と、食品の品質と安全への影響のために注目されています.
科学的研究の応用
3-Deoxygalactosone has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of advanced glycation end-products (AGEs).
Biology: Research on this compound helps in understanding the biochemical pathways involved in the degradation of carbohydrates.
作用機序
3-デオキシガラクトソンは、主に反応性カルボニル基を通じてその効果を発揮します。これらの基は、アミノ酸やタンパク質と反応して、最終糖化産物(AGEs)を生成することができます。 AGEsは、糖尿病、アテローム性動脈硬化症、老化などの様々な病状に寄与することが知られています 。 3-デオキシガラクトソンの分子標的は、糖化反応を受けるアミノ基を持つタンパク質です .
類似化合物との比較
類似化合物
3-デオキシグルコソン: 3-デオキシガラクトソンと構造的に類似したグルコース分解産物。
ガラクトソン: ガラクトースのもう一つの分解産物で、これも1,2-ジカルボニル化合物です.
メチルグリオキサール: グルコースやその他の糖の分解から生成される反応性ジカルボニル化合物です.
独自性
3-デオキシガラクトソンは、ガラクトースからの特定の生成と、メイラード反応における独自の役割によって、ユニークです。 他のジカルボニル化合物と類似点はありますが、生成と反応性のパターンは、生成される特定の条件によって影響を受けます .
特性
分子式 |
C6H10O5 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC名 |
(2R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5-,6-/m1/s1 |
InChIキー |
UHPMJDGOAZMIID-UYFOZJQFSA-N |
異性体SMILES |
C1[C@H]([C@H](O[C@H](C1=O)O)CO)O |
正規SMILES |
C1C(C(OC(C1=O)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765207.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B10765216.png)
![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)


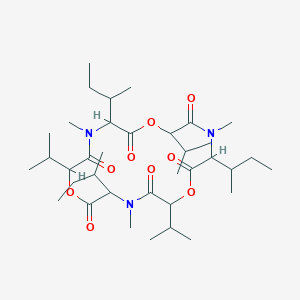
![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)
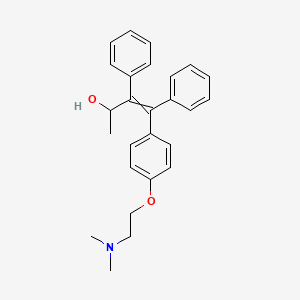
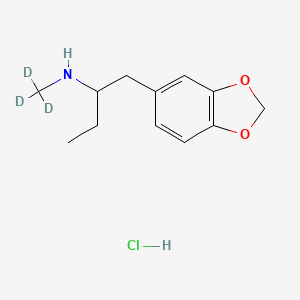
![10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765275.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10765283.png)

